molecular formula C18H15NO2 B6415782 2-(2-Benzyloxyphenyl)-4-hydroxypyridine CAS No. 1262010-66-1

2-(2-Benzyloxyphenyl)-4-hydroxypyridine

Cat. No.: B6415782
CAS No.: 1262010-66-1
M. Wt: 277.3 g/mol
InChI Key: CBWHIBKXQZSKMH-UHFFFAOYSA-N
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Description

2-(2-Benzyloxyphenyl)-4-hydroxypyridine is an organic compound that features a pyridine ring substituted with a benzyloxyphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzyloxyphenyl)-4-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and benzyl alcohol.

    Reaction Conditions: A mixture of benzyl alcohol, 2-chloropyridine, potassium hydroxide, and anhydrous toluene is heated at reflux with azeotropic removal of water.

    Further Functionalization: The 2-benzyloxypyridine is then subjected to additional reactions to introduce the hydroxyl group at the 4-position of the pyridine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzyloxyphenyl)-4-hydroxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitration using nitric acid and sulfuric acid, or halogenation using bromine or chlorine.

Major Products

    Oxidation: Benzylic oxidation yields benzoic acid derivatives.

    Reduction: Reduction of the benzyloxy group yields phenolic compounds.

    Substitution: Electrophilic substitution yields various substituted aromatic compounds.

Scientific Research Applications

2-(2-Benzyloxyphenyl)-4-hydroxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Benzyloxyphenyl)-4-hydroxypyridine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Benzyloxyphenyl)-4-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of a benzyloxy group and a hydroxyl group on a pyridine ring makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(2-phenylmethoxyphenyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWHIBKXQZSKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=O)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692784
Record name 2-[2-(Benzyloxy)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-66-1
Record name 2-[2-(Benzyloxy)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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